Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate
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Overview
Description
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of three ester groups attached to the pyrrole ring, making it a tricarboxylate ester. The compound’s molecular formula is C14H19NO6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate typically involves the reaction of 5-methylpyrrole-2,3,4-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-methylpyrrole-2,3,4-tricarboxylic acid+3C2H5OHH2SO4Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: 5-methylpyrrole-2,3,4-tricarboxylic acid.
Reduction: Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarbinol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with cellular components. The pyrrole ring can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Triethyl 4-methyl-1H-pyrrole-2,3,5-tricarboxylate
- Triethyl 5-benzoyl-1H-pyrrole-2,3,4-tricarboxylate
- Triethyl 2,3,5-trimethyl-1H-pyrrole-4-carboxylate
Uniqueness
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its three ester groups provide multiple sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
92955-45-8 |
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Molecular Formula |
C14H19NO6 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C14H19NO6/c1-5-19-12(16)9-8(4)15-11(14(18)21-7-3)10(9)13(17)20-6-2/h15H,5-7H2,1-4H3 |
InChI Key |
USDHFYNOFOZMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
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